(R)-1-Chloro-2-propanol
CAS No.: 19141-39-0
Cat. No.: VC21043558
Molecular Formula: C3H7ClO
Molecular Weight: 94.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19141-39-0 |
---|---|
Molecular Formula | C3H7ClO |
Molecular Weight | 94.54 g/mol |
IUPAC Name | (2R)-1-chloropropan-2-ol |
Standard InChI | InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 |
Standard InChI Key | YYTSGNJTASLUOY-GSVOUGTGSA-N |
Isomeric SMILES | C[C@H](CCl)O |
SMILES | CC(CCl)O |
Canonical SMILES | CC(CCl)O |
Introduction
Chemical Structure and Identification
(R)-1-Chloro-2-propanol (CAS: 19141-39-0) is an enantiomerically pure form of 1-chloro-2-propanol with the molecular formula C₃H₇ClO. Its structure features a hydroxyl group at the C-2 position and a chlorine atom at the C-1 position, with R-stereochemistry at the chiral carbon.
Structural Identifiers
The compound can be identified through various chemical notation systems:
Identifier Type | Value |
---|---|
IUPAC Name | (2R)-1-chloropropan-2-ol |
Common Name | (R)-1-Chloro-2-propanol |
Molecular Formula | C₃H₇ClO |
Molecular Weight | 94.540 g/mol |
CAS Number | 19141-39-0 |
InChI | InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 |
Canonical SMILES | CC@HO |
Stereochemistry
The compound possesses a chiral center at the C-2 position, giving rise to its R-configuration. This stereochemical configuration is crucial for its applications in asymmetric synthesis and pharmaceutical development, as it influences the compound's reactivity and biological interactions.
Physical Properties
(R)-1-Chloro-2-propanol exhibits specific physical characteristics that determine its behavior in various applications and reactions.
Key Physical Parameters
Solubility and Stability
The compound demonstrates moderate solubility in polar solvents including water, alcohols, and ethers. Regarding stability, (R)-1-Chloro-2-propanol is generally stable under standard conditions but is incompatible with strong oxidizing agents . Proper storage is essential, as the compound can undergo degradation under alkaline conditions.
Synthesis Methods
Several synthetic routes exist for the preparation of (R)-1-Chloro-2-propanol, with the choice of method often depending on the required enantiomeric purity and scale of production.
Synthetic Routes
One common method involves the reaction of (S)-(-)-propylene oxide with hydrogen chloride under controlled conditions . This stereospecific ring-opening reaction proceeds with inversion of configuration, yielding the R-enantiomer:
Starting Materials | Catalyst/Conditions | Yield | Reference |
---|---|---|---|
(S)-(-)-Propylene oxide and HCl | Cu(L-Asp)(1,2-bis(4-pyridyl)ethylene)₀.₅(H₂O)₀.₅(MeOH)₀.₅ at 25°C | 6% | Chemical Communications, 2008 |
Chemical Reactivity
(R)-1-Chloro-2-propanol participates in various chemical transformations, making it a versatile intermediate in organic synthesis.
Common Reactions
The compound can undergo several reaction types:
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Nucleophilic substitution: The chlorine atom serves as a good leaving group, enabling substitution with various nucleophiles.
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.
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Dehydrohalogenation: Under basic conditions, elimination can occur to form propylene oxide.
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Esterification: The hydroxyl group can form esters with carboxylic acids or acid chlorides.
These reactions are fundamental to the compound's utility in organic synthesis and pharmaceutical applications.
Applications
(R)-1-Chloro-2-propanol finds applications across multiple domains, particularly where stereochemical control is essential.
Pharmaceutical Intermediates
The compound serves as a chiral building block in the synthesis of pharmaceutically active compounds. Its defined stereochemistry allows for the production of enantiomerically pure drugs, which is crucial for biological activity and reducing side effects.
Asymmetric Synthesis
As a chiral auxiliary, (R)-1-Chloro-2-propanol facilitates stereoselective transformations, enabling the creation of complex molecules with specific three-dimensional structures.
Analytical Chemistry
The compound is used as a standard in chiral chromatography and spectroscopic analyses, aiding in the determination of absolute configurations of unknown compounds.
Category | Classification |
---|---|
Signal Word | Danger |
Hazard Symbols | GHS02, GHS06 |
Hazard Statements | H226-H301 + H331-H315-H319-H335 |
Risk Phrases | R10 |
Hazard Class | 6.1 |
Packaging Group | II |
Protective Measures
When working with (R)-1-Chloro-2-propanol, the following protective equipment is recommended:
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Eye shields and face shields
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Appropriate gloves
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Full-face respirator or multi-purpose combination respirator cartridge
Toxicological Profile
(R)-1-Chloro-2-propanol has been the subject of various toxicological studies to assess its potential health effects.
Acute Toxicity
Studies conducted on F344/N rats and B6C3F1 mice revealed significant weight loss in groups exposed to high concentrations (3,300 and 10,000 ppm), alongside reduced water consumption and decreased thymus weight .
Histopathological Effects
Exposure to the compound has been associated with:
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Cytoplasmic alterations in pancreatic acinar cells
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Fatty changes in the pancreas
Genotoxicity
Research Findings
Recent research has expanded our understanding of (R)-1-Chloro-2-propanol's properties and applications.
Enzymatic Studies
The compound has been utilized in studies of enzyme-catalyzed reactions, serving as a substrate for investigating metabolic pathways and enzyme mechanisms. Its well-defined stereochemistry makes it valuable for examining the stereospecificity of enzymatic transformations.
Environmental Fate
Research has identified (R)-1-Chloro-2-propanol as a degradation product of bis-(1-chloro-2-propyl) ether (BCPE) by Rhodococcus sp., highlighting its environmental persistence compared to dichlorinated derivatives .
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